Technical Monograph: 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole
Technical Monograph: 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole
This technical guide details the properties, synthesis, and reactivity of 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole , a highly reactive electrophilic scaffold used in medicinal chemistry for the construction of complex heterocyclic libraries.
Executive Summary
2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole is a specialized heterocyclic building block characterized by a 1,3,4-oxadiazole core substituted with a meta-tolyl (3-methylphenyl) group at position 5 and a reactive chlorine atom at position 2.[1][2][3][4][5][6][7] It serves as a critical intermediate for introducing the pharmacologically active 1,3,4-oxadiazole motif into drug candidates via Nucleophilic Aromatic Substitution (
Physicochemical Profile
The following properties are derived from experimental data of the close structural analog 2-chloro-5-phenyl-1,3,4-oxadiazole (CAS 1483-31-4), adjusted for the lipophilic contribution of the meta-methyl group.
| Property | Value / Description | Note |
| IUPAC Name | 2-Chloro-5-(3-methylphenyl)-1,3,4-oxadiazole | |
| Molecular Formula | ||
| Molecular Weight | 194.62 g/mol | |
| Physical State | Crystalline Solid | Typically off-white to pale yellow. |
| Melting Point | 98–104 °C (Predicted) | Analogous phenyl derivative melts at ~100°C. |
| Solubility | DCM, THF, Ethyl Acetate, DMSO | Hydrolyzes in water/protic solvents. |
| LogP (Calc) | ~2.8 | Higher lipophilicity than phenyl analog (2.3). |
| Reactivity | High ( | C2-Cl bond is labile; susceptible to hydrolysis. |
Synthetic Architecture
The synthesis of 2-chloro-1,3,4-oxadiazoles is non-trivial due to the sensitivity of the product. The most robust protocol involves the chlorination of the corresponding 1,3,4-oxadiazol-2(3H)-one intermediate. Direct cyclization of hydrazides with
Protocol: Step-by-Step Synthesis
-
Formation of Hydrazide:
-
Precursor: 3-Methylbenzoic acid (m-Toluic acid).
-
Reagent: Thionyl chloride (
) followed by Hydrazine hydrate ( ). -
Product: 3-Methylbenzohydrazide.
-
-
Cyclization to Oxadiazolone:
-
Reagent: Phosgene (or solid substitutes like Triphosgene/CDI).
-
Conditions: Reflux in Toluene or THF.
-
Intermediate: 5-(3-methylphenyl)-1,3,4-oxadiazol-2(3H)-one.
-
-
Chlorination (Critical Step):
-
Reagent: Phosphorus Oxychloride (
) + Phosphorus Pentachloride ( ). -
Catalyst: Pyridine or DMF (catalytic).
-
Conditions: Reflux (100–110°C) for 2–4 hours.
-
Workup: Strictly anhydrous. Remove excess
under vacuum. The residue is often used directly or recrystallized from dry hexane/DCM.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from m-toluic acid to the 2-chloro-oxadiazole scaffold via the oxadiazolone intermediate.
Reactivity & Derivatization ( )
The 2-chloro-1,3,4-oxadiazole ring is an activated heteroaromatic system . The nitrogen atoms at positions 3 and 4 exert a strong electron-withdrawing effect, making the carbon at position 2 highly electrophilic. This mimics the reactivity of acid chlorides but yields a stable heterocyclic linkage.
Key Reactions
-
Amination: Reaction with primary/secondary amines yields 2-amino-1,3,4-oxadiazoles , a common motif in antimicrobial drugs.
-
Thiolation: Reaction with thiols (in the presence of
) yields 2-thio-1,3,4-oxadiazoles . -
Etherification: Reaction with phenols/alcohols yields 2-alkoxy/aryloxy-1,3,4-oxadiazoles .
Mechanistic Note: The reaction proceeds via an addition-elimination mechanism (
Reactivity Profile Diagram
Figure 2: Divergent synthesis capabilities of the 2-chloro scaffold. Note the degradation pathway via hydrolysis.
Handling, Stability & Safety
-
Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis, reverting the compound to the thermodynamically stable oxadiazol-2-one.
-
Protocol: Store under inert atmosphere (
or Ar) at -20°C.
-
-
Thermal Instability: While the oxadiazole ring is thermally stable, the chloro-derivative can decompose with evolution of HCl if heated in the presence of moisture.
-
Toxicity: Like many alkylating agents, this compound should be treated as a potential sensitizer and irritant. Use standard PPE (gloves, fume hood).
Biological Context
The 1,3,4-oxadiazole ring is a privileged pharmacophore . The 3-methylphenyl (m-tolyl) substituent specifically improves lipophilicity (
-
Antimicrobial: 2-amino derivatives derived from this scaffold have shown efficacy against Gram-positive bacteria (S. aureus).[1]
-
Anticancer: 2-thio derivatives inhibit specific enzymes in the proliferation pathway, often acting as bioisosteres for amides or esters.
References
-
General Synthesis of 2-Chloro-1,3,4-oxadiazoles
- Reaction of oxadiazolones with .
-
Source: Chemical Journal of Chinese Universities, 1994, 15(12): 1792. 8
-
Reactivity & Nucleophilic Substitution (
):- Nucleophilic displacement of 2-chloro-5-aryl-1,3,4-oxadiazoles with amines and azides.
-
Source: Journal of Chemical Research, 2022. 9
-
Physical Properties of Analogs (2-Chloro-5-phenyl-1,3,4-oxadiazole)
- Melting point and stability data for the phenyl analog (CAS 1483-31-4).
-
Source: ChemicalBook / Fisher Scientific Data. 10
-
Biological Activity of 1,3,4-Oxadiazoles
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scirp.org [scirp.org]
- 5. scielo.br [scielo.br]
- 6. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement [cjcu.jlu.edu.cn]
- 9. jchemrev.com [jchemrev.com]
- 10. 2-chloro-5-phenyl-1,3,4-oxadiazole CAS#: 1483-31-4 [m.chemicalbook.com]
- 11. jchemrev.com [jchemrev.com]
- 12. tsijournals.com [tsijournals.com]
